![molecular formula C16H25N3O3S B4437382 1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
DAPT is a small molecule inhibitor that targets gamma-secretase, an enzyme that plays a crucial role in the Notch signaling pathway. The Notch pathway is involved in many cellular processes, including cell differentiation, proliferation, and survival. DAPT has been shown to effectively block the Notch pathway by inhibiting gamma-secretase, making it a valuable tool for studying the role of Notch signaling in various cellular processes.
Mechanism of Action
DAPT works by inhibiting gamma-secretase, an enzyme that cleaves the transmembrane domain of Notch receptors, releasing the intracellular domain of the receptor, which then translocates to the nucleus and regulates gene expression. By inhibiting gamma-secretase, DAPT effectively blocks the Notch pathway, preventing the release of the intracellular domain of the receptor and downstream signaling.
Biochemical and Physiological Effects:
DAPT has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and promote cell differentiation. DAPT has also been shown to modulate the immune response, regulate angiogenesis, and improve cognitive function.
Advantages and Limitations for Lab Experiments
DAPT has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and used in various experimental systems. It has also been extensively studied and validated as a specific inhibitor of gamma-secretase. However, there are also limitations to using DAPT in lab experiments. It has been shown to have off-target effects on other enzymes, such as caspases, which can complicate data interpretation. Additionally, DAPT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
For research on DAPT include the development of more specific inhibitors, the use of combination therapies, and further research on the role of Notch signaling in various diseases.
Scientific Research Applications
DAPT has been extensively studied for its potential applications in scientific research. It has been shown to be a valuable tool for studying the role of Notch signaling in various cellular processes, including cell fate determination, stem cell differentiation, and cancer development. DAPT has also been used to study the role of Notch signaling in the immune system, cardiovascular system, and nervous system.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-18(2)23(21,22)19-12-9-15(10-13-19)16(20)17-11-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQETXVJOPAZDMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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